molecular formula C13H13BrO B15304302 6-(3-Bromophenyl)spiro[3.3]heptan-2-one

6-(3-Bromophenyl)spiro[3.3]heptan-2-one

Cat. No.: B15304302
M. Wt: 265.14 g/mol
InChI Key: KJJBNQMACAKFKR-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)spiro[33]heptan-2-one is a chemical compound characterized by a spirocyclic structure, where a bromophenyl group is attached to a heptanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)spiro[3.3]heptan-2-one typically involves the reaction of a bromophenyl derivative with a suitable spirocyclic precursor. One common method involves the use of a Grignard reagent, where 3-bromophenylmagnesium bromide reacts with a spirocyclic ketone under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)spiro[3.3]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Bromophenyl)spiro[3.3]heptan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)spiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic structure may influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Bromophenyl)spiro[3.3]heptan-2-one is unique due to the presence of the bromine atom in the 3-position of the phenyl ring, which imparts distinct reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C13H13BrO

Molecular Weight

265.14 g/mol

IUPAC Name

6-(3-bromophenyl)spiro[3.3]heptan-2-one

InChI

InChI=1S/C13H13BrO/c14-11-3-1-2-9(4-11)10-5-13(6-10)7-12(15)8-13/h1-4,10H,5-8H2

InChI Key

KJJBNQMACAKFKR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(=O)C2)C3=CC(=CC=C3)Br

Origin of Product

United States

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